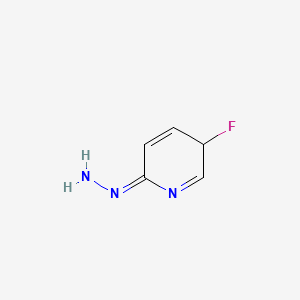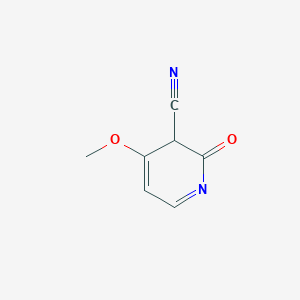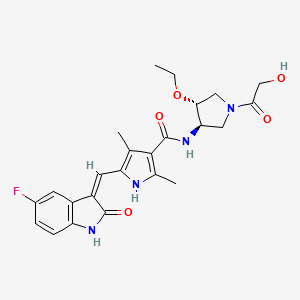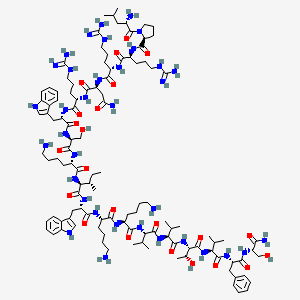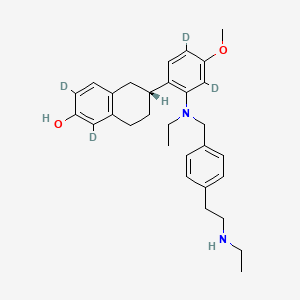
Elacestrant-d4-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elacestrant-d4-1 is a deuterated form of elacestrant, a novel, nonsteroidal, selective estrogen receptor degrader (SERD). Elacestrant is primarily used in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. It functions by degrading the estrogen receptor, thereby inhibiting the growth of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Elacestrant is synthesized through a multi-step process. One of the key steps involves treating 7-(benzyloxy)-3-bromo-1,2-dihydronaphthalene with bis(pinacolato)diboron using 1,2-dimethoxyethane in the presence of potassium acetate and palladium(II) chloride (PdCl2) (PPh3)2. This reaction yields 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Industrial Production Methods
The industrial production of elacestrant involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Elacestrant undergoes various chemical reactions, including:
Oxidation: Elacestrant can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within elacestrant, potentially altering its pharmacological properties.
Substitution: Elacestrant can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Elacestrant-d4-1 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of elacestrant.
Biology: Investigated for its role in modulating estrogen receptor activity in various biological systems.
Medicine: Primarily used in the treatment of ER+ HER2- breast cancer, showing promise in overcoming resistance to other endocrine therapies.
Industry: Employed in the pharmaceutical industry for the development of new SERDs and related compounds
Wirkmechanismus
Elacestrant-d4-1 exerts its effects by binding to the estrogen receptor-alpha (ERα). This binding disrupts downstream signaling pathways and promotes the degradation of the estrogen receptor. The degradation of ERα inhibits the transcriptional activity of estrogen-responsive genes, thereby reducing the proliferation of ER+ breast cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fulvestrant: Another SERD used in the treatment of ER+ breast cancer. Unlike elacestrant, fulvestrant is administered via intramuscular injection.
Amcenestrant: A selective estrogen receptor modulator (SERM) currently in clinical trials.
Giredestrant: Another oral SERD in clinical development.
Camizestrant: A SERD with similar pharmacological properties
Uniqueness of Elacestrant-d4-1
This compound is unique due to its oral bioavailability, which offers a more convenient administration route compared to injectable SERDs like fulvestrant. Additionally, this compound has shown improved pharmacokinetics and enhanced inhibition of the estrogen receptor compared to other SERDs .
Eigenschaften
Molekularformel |
C30H38N2O2 |
|---|---|
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
(6R)-1,3-dideuterio-6-[3,5-dideuterio-2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i13D,14D,19D,20D |
InChI-Schlüssel |
SIFNOOUKXBRGGB-LSVQWTANSA-N |
Isomerische SMILES |
[2H]C1=CC2=C(CC[C@H](C2)C3=C(C(=C(C(=C3)[2H])OC)[2H])N(CC)CC4=CC=C(C=C4)CCNCC)C(=C1O)[2H] |
Kanonische SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


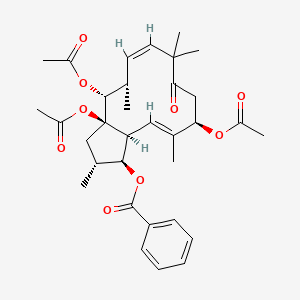

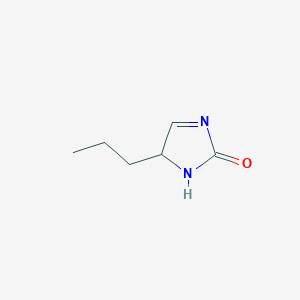

![7-Fluoro-2-[4-[1-[1-(thiophen-2-ylmethyl)tetrazol-5-yl]propyl]piperazin-1-yl]-1,3-benzothiazol-5-amine](/img/structure/B12366357.png)

![3,3a,5,6,7,7a-hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B12366361.png)
![2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366362.png)
![Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12366363.png)
